![molecular formula C11H15F3N2O2S B2843557 Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate CAS No. 2375269-41-1](/img/structure/B2843557.png)

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

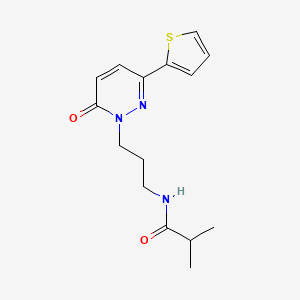

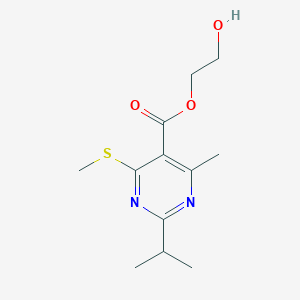

Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate is a compound with the CAS Number: 2375269-41-1 . It has a molecular weight of 296.31 and is a powder in physical form . The IUPAC name for this compound is tert-butyl (3-amino-5-(trifluoromethyl)thiophen-2-yl)(methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 296.31 . The compound’s InChI code, 1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 , provides additional information about its molecular structure.Scientific Research Applications

Synthetic Organic Chemistry Applications

Asymmetric Synthesis and Catalysis Compounds within the tert-butyl carbamate class serve as intermediates in asymmetric synthesis. For example, tert-butyl carbamates have been utilized in the synthesis of biologically active compounds and intermediates like omisertinib (AZD9291), showcasing their role in medicinal chemistry as pivotal intermediates (Bingbing Zhao et al., 2017). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a first class of N-(Boc) nitrone equivalents, highlighting their versatility in organic synthesis (Xavier Guinchard et al., 2005).

Ligand Design for Catalysis In catalysis, tert-butylmethylphosphino groups have been explored for their use in rhodium-catalyzed asymmetric hydrogenation, presenting a practical utility for the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

Bioorganic Chemistry and Chemical Biology

Protein Research The tert-butyl group has been utilized as an NMR tag for high-molecular-weight systems, enabling measurements of submicromolar ligand binding affinities. The distinctive NMR signal of tert-butyl groups, such as in O-tert-Butyltyrosine, aids in the study of protein structures and interactions, even in complex biological systems (Wan-Na Chen et al., 2015).

Material Science

Advanced Material Synthesis Tert-butyl carbamates are integral in the development of advanced materials, acting as building blocks or intermediates. Their chemical properties enable the synthesis of complex molecular architectures necessary for material sciences.

Environmental Chemistry

Study of Pesticide Metabolism Research on tert-butylphenyl N-methylcarbamate and its metabolism in insects and mice provides insights into environmental chemistry, particularly in understanding the degradation pathways and environmental fate of carbamate pesticides (P. Douch et al., 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2S/c1-10(2,3)18-9(17)16(4)8-6(15)5-7(19-8)11(12,13)14/h5H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGYQJUHNXMMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(S1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2843476.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)

![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)